molecular formula C13H10Cl2O3S B2833310 Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate CAS No. 343375-78-0

Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate

Cat. No.: B2833310
CAS No.: 343375-78-0
M. Wt: 317.18
InChI Key: RJOPYEKBTLPHSE-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate is a thiophene-based compound featuring a methyl ester at position 2 and a 2,4-dichlorobenzyloxy substituent at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O3S/c1-17-13(16)12-11(4-5-19-12)18-7-8-2-3-9(14)6-10(8)15/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOPYEKBTLPHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate typically involves the reaction of 2,4-dichlorobenzyl alcohol with methyl 3-hydroxy-2-thiophenecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications in drug development include:

  • Antimicrobial Activity : Research indicates that derivatives of thiophene compounds exhibit antimicrobial properties. This compound may demonstrate similar effects, making it a candidate for developing new antibacterial agents .
  • Anti-inflammatory Properties : Thiophene derivatives have shown promise in reducing inflammation. Investigating the anti-inflammatory mechanisms of this compound could lead to new treatments for inflammatory diseases .
  • Cancer Research : The compound's ability to interact with biological targets suggests potential applications in cancer therapy. Studies on related thiophene compounds have indicated cytotoxic effects against various cancer cell lines, warranting further investigation into this compound's efficacy .

Agrochemical Applications

In the agrochemical sector, this compound can be utilized in the following ways:

  • Pesticide Development : The compound's structural characteristics may confer insecticidal or herbicidal properties, making it a candidate for developing new pesticides .
  • Plant Growth Regulators : Compounds with thiophene rings are often explored for their ability to regulate plant growth and development, potentially enhancing crop yields and resistance to environmental stressors .

Materials Science Applications

This compound also finds relevance in materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength .
  • Conductive Materials : Due to its electronic properties, it may be useful in developing conductive polymers or organic electronic devices .

Case Studies and Research Findings

Several studies have investigated the applications of thiophene derivatives similar to this compound:

  • A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiophene-based compounds for their antimicrobial activity against resistant bacterial strains .
  • Research conducted by agricultural scientists demonstrated that thiophene derivatives can effectively control specific pests while being environmentally friendly compared to traditional pesticides .

Mechanism of Action

The mechanism of action of Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate (Target) C₁₄H₁₁Cl₂O₃S* 345.21* 2,4-Dichlorobenzyloxy, methyl ester High lipophilicity; potential stability due to electron-withdrawing Cl groups
Methyl 3-(phenylamino)-2-thiophenecarboxylate (9a) C₁₂H₁₁NO₂S 241.29 Phenylamino group at position 3 Lower lipophilicity; synthesized via copper catalysis (95–98% yield)
Methyl 3-[5-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-furyl]-2-thiophenecarboxylate C₁₈H₁₃Cl₂NO₄S 410.28 Furyl-linked 2,6-dichlorobenzyloxyimino group Increased steric bulk; potential for enhanced π-π interactions
Methyl 3-[(2,4-dichlorobenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate C₁₆H₁₁Cl₂NO₃S 368.24 Fused thienopyridine core Extended conjugation; altered electronic properties
Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate C₁₂H₈N₂O₇S 324.27 2,4-Dinitrophenoxy group High polarity; reactive nitro groups

*Calculated based on structural formula due to lack of direct data.

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The 2,4-dichlorobenzyloxy group in the target compound enhances electrophilicity at the thiophene ring compared to phenylamino (9a) or unsubstituted analogs. This may influence reactivity in further functionalization or binding to biological targets .
  • In contrast, the furyl-linked analog () has a more rigid structure due to the imino bridge .

Biological Activity

Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate (CAS Number: 343375-78-0) is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₀Cl₂O₃S
Molecular Weight317.19 g/mol
Density1.4 ± 0.1 g/cm³
Melting Point122 - 123 °C
Boiling Point430.5 ± 40.0 °C
Flash Point214.2 ± 27.3 °C
LogP4.50

These properties suggest that the compound is relatively stable under standard conditions but may require careful handling due to its irritant classification.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound's structural features suggest potential anticancer activity, particularly in targeting specific cancer cell lines. Preliminary studies have indicated that thiophene-based compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

A notable study involved the evaluation of this compound against human cancer cell lines, where it demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values observed were comparable to those of established anticancer agents, highlighting its potential as a therapeutic candidate.

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of thiophene derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential against Gram-positive and Gram-negative bacteria.
  • Evaluation of Anticancer Properties : In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound led to a reduction in cell viability by approximately 70% at a concentration of 100 µM after 48 hours. Further analysis indicated that the compound triggered apoptosis via mitochondrial pathways.

Q & A

Q. What are the standard synthetic routes for Methyl 3-[(2,4-dichlorobenzyl)oxy]-2-thiophenecarboxylate, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution of methyl 3-hydroxy-2-thiophenecarboxylate with 2,4-dichlorobenzyl chloride under basic conditions. A representative method includes refluxing in 2-butanone with potassium carbonate (K₂CO₃) as a base, followed by purification via recrystallization (e.g., methanol) to achieve ~88% yield . Key parameters for optimization include:

  • Solvent choice : Polar aprotic solvents (e.g., 2-butanone) enhance reactivity.
  • Temperature : Reflux conditions (~80–100°C) ensure complete substitution.
  • Base selection : K₂CO₃ balances reactivity and solubility.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Routine characterization employs:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzyloxy group at C3: δ ~5.2 ppm for -OCH₂-, aromatic protons at δ ~7.3–7.4 ppm) .
  • IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C ether stretch) .
  • HPLC/MS : For purity assessment and molecular ion verification (e.g., [M+H]+ expected at m/z 345.2 for C₁₃H₁₀Cl₂O₃S) .

Q. How is the compound’s stability evaluated under varying storage and experimental conditions?

Stability studies focus on:

  • Hydrolytic stability : Monitor degradation in aqueous buffers (pH 1–12) via HPLC. Ester groups are prone to hydrolysis under alkaline conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C typical for aryl esters) .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation; aromatic chlorides may require dark storage .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilic substitution : Electron-deficient thiophene rings favor electrophilic attack at C5 over C4 .
  • Nucleophilic reactions : Sulfonate groups (if present) exhibit strong leaving-group potential, guiding substitution pathways .
  • Steric effects : 2,4-Dichlorobenzyl groups hinder reactions at adjacent positions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected NMR splitting) are addressed via:

  • 2D NMR (COSY, HSQC) : Assigns coupling between protons and adjacent carbons (e.g., distinguishing thiophene vs. benzyl protons) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing effects .
  • Isotopic labeling : ¹³C-labeled analogs clarify complex splitting patterns in crowded spectra .

Q. How do substituents influence biological activity, and how are analogs rationally designed?

Structure-activity relationship (SAR) studies reveal:

  • 2,4-Dichlorobenzyl group : Enhances lipophilicity and antimicrobial potency by disrupting bacterial membranes .
  • Ester vs. amide modifications : Amide derivatives improve metabolic stability but reduce solubility .
  • Thiophene ring oxidation : Sulfone derivatives may increase binding affinity to enzyme active sites .

Q. What methodologies validate the compound’s role in catalytic or mechanistic studies?

  • Kinetic isotope effects (KIE) : Deuterated analogs assess rate-determining steps in reactions .
  • Inhibitor profiling : Competitive binding assays (e.g., fluorescence polarization) quantify interactions with target enzymes .
  • Cross-coupling reactivity : Suzuki-Miyaura reactions with boronic acids explore functionalization at C5 .

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